molecular formula C19H21FN4O2S B2755054 1-(4-Fluorophenyl)-4-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 1396870-70-4

1-(4-Fluorophenyl)-4-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No. B2755054
CAS RN: 1396870-70-4
M. Wt: 388.46
InChI Key: AVAWLXMTUJFKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-4-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H21FN4O2S and its molecular weight is 388.46. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluorophenyl)-4-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-4-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aurora Kinase Inhibition

Compounds with specific structural features, including fluorophenyl and thiadiazolyl groups, have been explored for their potential as Aurora kinase inhibitors. Aurora kinases are essential for cell division, and their inhibition can be useful in treating cancer by preventing cancerous cells from proliferating (ロバート ヘンリー,ジェームズ, 2006).

Anticancer Activity

Fluoro-substituted compounds, including those with pyrrolidine and piperidine rings, have been evaluated for their anticancer activity. For instance, novel fluoro-substituted benzo[b]pyran compounds have shown promising anticancer activity against lung cancer, highlighting the potential of fluoro-substituted compounds in cancer therapy (A. G. Hammam et al., 2005).

GyrB Inhibition in Tuberculosis

Thiazole-aminopiperidine hybrid analogues have been designed as novel Mycobacterium tuberculosis GyrB inhibitors. Compounds with specific modifications, including fluorobenzyl groups, have shown activity in inhibiting GyrB ATPase and DNA gyrase supercoiling, offering a potential avenue for tuberculosis treatment (V. U. Jeankumar et al., 2013).

Antimicrobial and Antioxidant Properties

Research on various substituted pyridine and thiazolo[3,2]pyridines containing different moieties, such as pyrazolyl, suggests these compounds have notable antimicrobial and antioxidant properties. These functionalities could be harnessed in developing new treatments or preventive measures against microbial infections and oxidative stress-related conditions (T. I. El-Emary et al., 2005).

properties

IUPAC Name

1-(4-fluorophenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2S/c1-12-21-22-18(27-12)13-6-8-23(9-7-13)19(26)14-10-17(25)24(11-14)16-4-2-15(20)3-5-16/h2-5,13-14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAWLXMTUJFKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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